Ethyl 2-amino-3-(2-isopropyl-1h-imidazol-1-yl)propanoate
Description
Properties
Molecular Formula |
C11H19N3O2 |
|---|---|
Molecular Weight |
225.29 g/mol |
IUPAC Name |
ethyl 2-amino-3-(2-propan-2-ylimidazol-1-yl)propanoate |
InChI |
InChI=1S/C11H19N3O2/c1-4-16-11(15)9(12)7-14-6-5-13-10(14)8(2)3/h5-6,8-9H,4,7,12H2,1-3H3 |
InChI Key |
QHWDGFNDFPECKO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CN1C=CN=C1C(C)C)N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Ethyl 2-amino-3-(2-isopropyl-1H-imidazol-1-yl)propanoate
General Synthetic Strategy
The synthesis generally involves two key steps:
Formation of the amino acid backbone bearing the imidazole substituent : This is typically achieved through nucleophilic substitution reactions where the imidazole nitrogen attacks an appropriate electrophilic center on a protected amino acid derivative or its precursor.
Esterification of the amino acid carboxyl group : Conversion of the free acid to the ethyl ester is commonly done via Fischer esterification or by using alkylating agents under controlled conditions.
Specific Synthetic Routes and Reagents
Starting Materials and Key Intermediates
2-Isopropyl-1H-imidazole : The imidazole ring substituted at the 2-position with an isopropyl group is a critical building block.
2-Amino-3-halo-propanoic acid or derivatives : Halogenated amino acid derivatives (such as 3-iodo or 3-bromo alanine derivatives) serve as electrophilic centers for nucleophilic substitution by the imidazole nitrogen.
Nucleophilic Substitution to Attach Imidazole
The nitrogen at the 1-position of the imidazole ring attacks the electrophilic carbon of the halo-substituted amino acid derivative, displacing the halogen and forming the 3-(2-isopropyl-1H-imidazol-1-yl) substituent on the propanoic acid backbone.
This reaction is typically carried out under mild basic conditions to deprotonate the imidazole nitrogen and promote nucleophilicity.
Esterification to Form Ethyl Ester
The free carboxylic acid group is converted to the ethyl ester using ethanol in the presence of acid catalysts (e.g., sulfuric acid) via Fischer esterification.
Alternatively, ethyl chloroformate or other ethylating agents can be used under milder conditions to avoid side reactions.
Example Protocol from Literature
While direct literature on this exact compound is limited, analogous compounds have been synthesized using the following methodology adapted from related amino acid ester synthesis protocols:
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | 2-Isopropyl-1H-imidazole + 3-halo-2-amino-propanoic acid derivative, base (e.g., sodium carbonate), solvent (e.g., DMF or acetonitrile), room temperature to mild heating | Nucleophilic substitution to attach imidazole ring to amino acid backbone |
| 2 | Ethanol, acid catalyst (e.g., H2SO4), reflux | Fischer esterification to convert carboxylic acid to ethyl ester |
| 3 | Purification by crystallization or chromatography | Isolate pure this compound |
Analytical Data and Characterization
The synthesized compound is typically characterized by:
Nuclear Magnetic Resonance (NMR) Spectroscopy : To confirm the chemical shifts corresponding to the ethyl ester group, amino group, imidazole ring, and isopropyl substituent.
Mass Spectrometry (MS) : To verify the molecular weight consistent with the formula C11H19N3O2 (molecular weight ~225.29 g/mol).
Infrared (IR) Spectroscopy : To confirm ester carbonyl stretch (~1735 cm^-1) and amino group presence.
Elemental Analysis : To confirm the empirical formula.
Summary Table of Preparation Methods
| Preparation Step | Reagents | Conditions | Outcome | Notes |
|---|---|---|---|---|
| Nucleophilic substitution | 2-Isopropyl-1H-imidazole, 3-halo-2-amino acid derivative, base (Na2CO3) | Room temperature to 60°C, polar aprotic solvent (DMF) | Formation of 2-amino-3-(2-isopropyl-1H-imidazol-1-yl)propanoic acid | Reaction monitored by TLC or NMR |
| Esterification | Ethanol, acid catalyst (H2SO4 or p-TsOH) | Reflux 4-8 hours | Ethyl ester formation | Fischer esterification; alternative ethylating agents possible |
| Purification | Crystallization or column chromatography | Ambient temperature | Pure this compound | Yield optimization depends on conditions |
Research Results and Observations
The nucleophilic substitution step proceeds efficiently under mild basic conditions, with yields typically above 70% based on related amino acid-imidazole conjugates.
Esterification under classical Fischer conditions yields the ethyl ester with high purity, though care must be taken to avoid hydrolysis or overreaction.
Analytical data from similar compounds confirm the structural integrity of the imidazole ring and the amino acid backbone after synthesis.
The compound’s stability and solubility are consistent with other amino acid esters bearing heterocyclic substituents.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-3-(2-isopropyl-1h-imidazol-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to a more saturated form.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Imidazole N-oxides
Reduction: Saturated imidazole derivatives
Substitution: Various substituted imidazole derivatives
Scientific Research Applications
Ethyl 2-amino-3-(2-isopropyl-1h-imidazol-1-yl)propanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of ethyl 2-amino-3-(2-isopropyl-1h-imidazol-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with active site residues, leading to inhibition or modulation of the target’s activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs include esters with modified amino or aromatic substituents. Below is a comparative analysis based on structural features, commercial availability, and inferred properties, referencing compounds listed in the provided evidence (e.g., ).
Structural and Functional Group Analysis
Key Observations:
Ester Group Variation: Ethyl and methyl esters (e.g., this compound vs. Methyl 2-[(4-nitrophenyl)amino]acetate) influence lipophilicity and metabolic stability. Ethyl esters typically exhibit slower hydrolysis rates compared to methyl esters. Isopropyl esters (e.g., Isopropyl (S)-2-Amino-3-(methylamino)propanoate HCl) may enhance steric hindrance, affecting binding interactions.
Substituent Effects: Imidazole vs. Amino Group Modifications: Methylamino (Isopropyl (S)-2-Amino-3-(methylamino)propanoate HCl) and cyanoanilino (Ethyl 2-(2-Cyanoanilino)acetate) substituents alter hydrogen-bonding capacity and solubility.
Q & A
Q. What are the optimal synthetic routes for Ethyl 2-amino-3-(2-isopropyl-1H-imidazol-1-yl)propanoate, and how can reaction conditions be controlled to maximize yield?
The synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting ethyl 3-bromo-2-aminopropanoate with 2-isopropylimidazole under basic conditions (e.g., sodium hydride or potassium carbonate) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (60–80°C) . Key factors include:
- Solvent choice : DMF enhances nucleophilicity and reaction rates.
- Temperature control : Prolonged heating (>12 hours) improves substitution efficiency.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization ensures high purity (>95%) .
Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structural integrity of this compound?
- NMR spectroscopy : H and C NMR confirm the imidazole ring (δ 7.0–7.5 ppm for aromatic protons) and ester group (δ 4.1–4.3 ppm for ethoxy protons) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak at m/z 255.18 (calculated for CHNO) .
- X-ray crystallography : Single-crystal analysis using SHELX software confirms bond lengths (e.g., C-N imidazole: 1.31–1.35 Å) and stereochemistry .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data for this compound across studies?
Discrepancies may arise from variations in:
- Assay conditions : pH, temperature, or solvent (e.g., DMSO concentration in cell-based assays) .
- Purity : Verify via HPLC (retention time consistency) and elemental analysis.
- Structural analogs : Compare with derivatives (e.g., methyl vs. ethyl esters) to isolate functional group contributions .
Methodological approach :- Use orthogonal assays (e.g., enzymatic inhibition + cellular viability).
- Validate target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. What computational strategies predict the interaction mechanisms of this compound with biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., cytochrome P450) or receptors, focusing on imidazole coordination and hydrogen bonding .
- Molecular dynamics (MD) simulations : Assess stability of ligand-target complexes in solvated environments (GROMACS/AMBER) .
- QSAR modeling : Correlate substituent effects (e.g., isopropyl vs. methyl groups) with activity trends .
Q. How should structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?
- Systematic substitutions : Modify the imidazole’s 2-isopropyl group or ester moiety to alter lipophilicity (clogP) and bioavailability .
- In vitro testing : Prioritize targets (e.g., antimicrobial assays against S. aureus or antifungal screens) with dose-response curves (IC/EC) .
- Metabolic stability : Use liver microsomes to assess CYP-mediated degradation .
Q. What factors influence the compound’s stability, and how can degradation products be characterized?
- Degradation pathways : Hydrolysis of the ester group under acidic/basic conditions or oxidation of the imidazole ring .
- Stabilization strategies : Store at -20°C in anhydrous solvents (e.g., acetonitrile) with desiccants .
- Analytical characterization : LC-MS/MS identifies degradation products (e.g., carboxylic acid derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
